

Biological activity of methoxy-substituted azaindoles

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Compound of Interest

Compound Name: 3-Iodo-7-methoxy-1*H*-pyrrolo[2,3-*c*]pyridine

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An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Azaindoles

Authored by a Senior Application Scientist Foreword: The Azaindole Scaffold - A Privileged Core Amplified by Methoxy Substitution

In the landscape of medicinal chemistry, the azaindole core has firmly established itself as a "privileged scaffold."^[1] Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.^{[2][3]} The four possible isomers (4-, 5-, 6-, and 7-azaindole) each possess distinct physicochemical properties due to the position of the pyridine nitrogen, which influences characteristics like lipophilicity and aqueous solubility.^[4]

The introduction of a methoxy (-OCH₃) substituent onto this versatile core is a strategic decision, not a mere decoration. This small electron-donating group can profoundly alter a molecule's biological profile by:

- Modulating Electronic Properties: Influencing the electron density of the aromatic system, which can enhance or alter binding interactions with target proteins.^[5]
- Improving Pharmacokinetics: Affecting metabolic stability and solubility, key determinants of a drug candidate's success.

- Providing New Interaction Points: The oxygen atom can act as a hydrogen bond acceptor, creating additional anchor points within a protein's binding pocket.[6]
- Directing Biological Mechanism: Remarkably, the specific placement of the methoxy group can switch the primary mechanism of action. For instance, moving a methoxy group from the 5-position to the 6-position on an indolyl-propenone scaffold was shown to shift its anticancer activity from inducing methuosis to disrupting microtubules.[7]

This guide synthesizes current knowledge on the biological activities of methoxy-substituted azaindoles, focusing on their role as kinase inhibitors, anticancer agents, and antiviral compounds. We will delve into the causal relationships behind their activity, provide field-proven experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

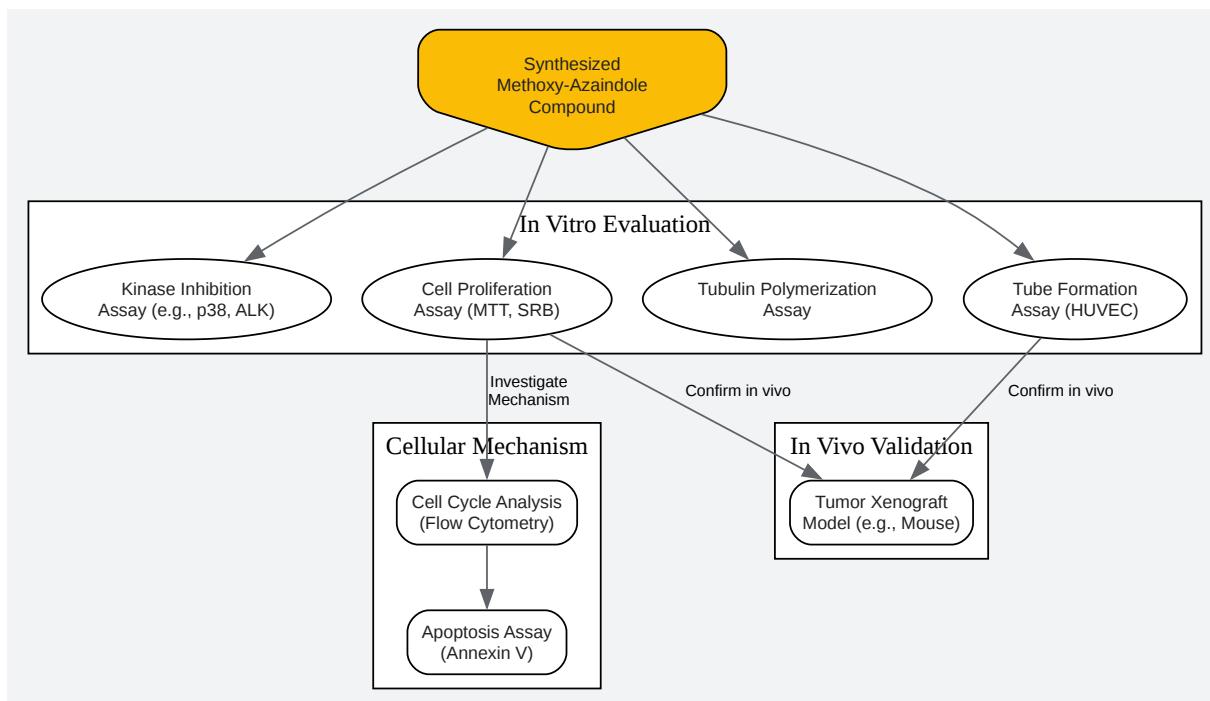
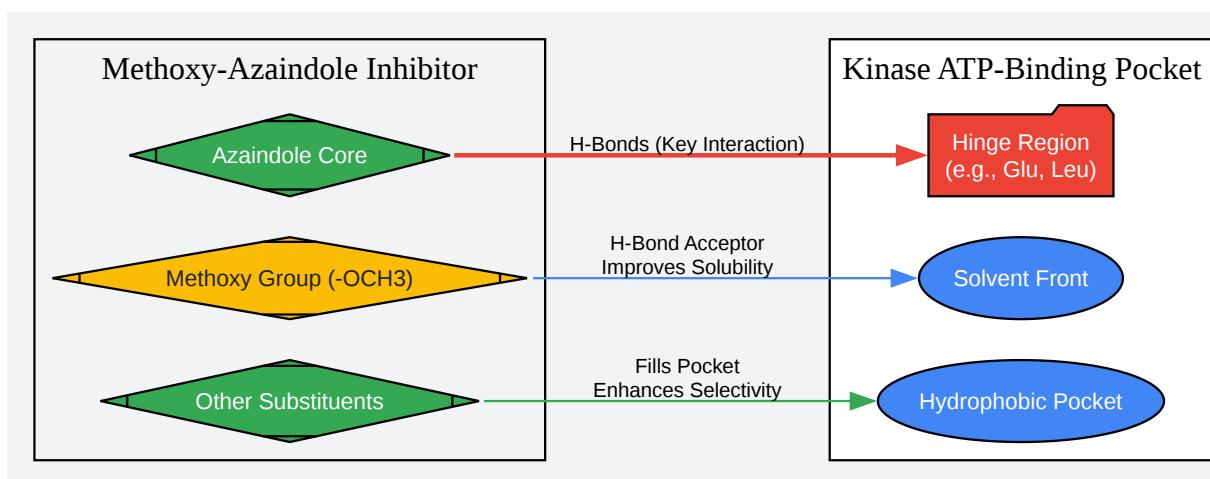
Section 1: Methoxy-Azaindoles as Potent Kinase Inhibitors

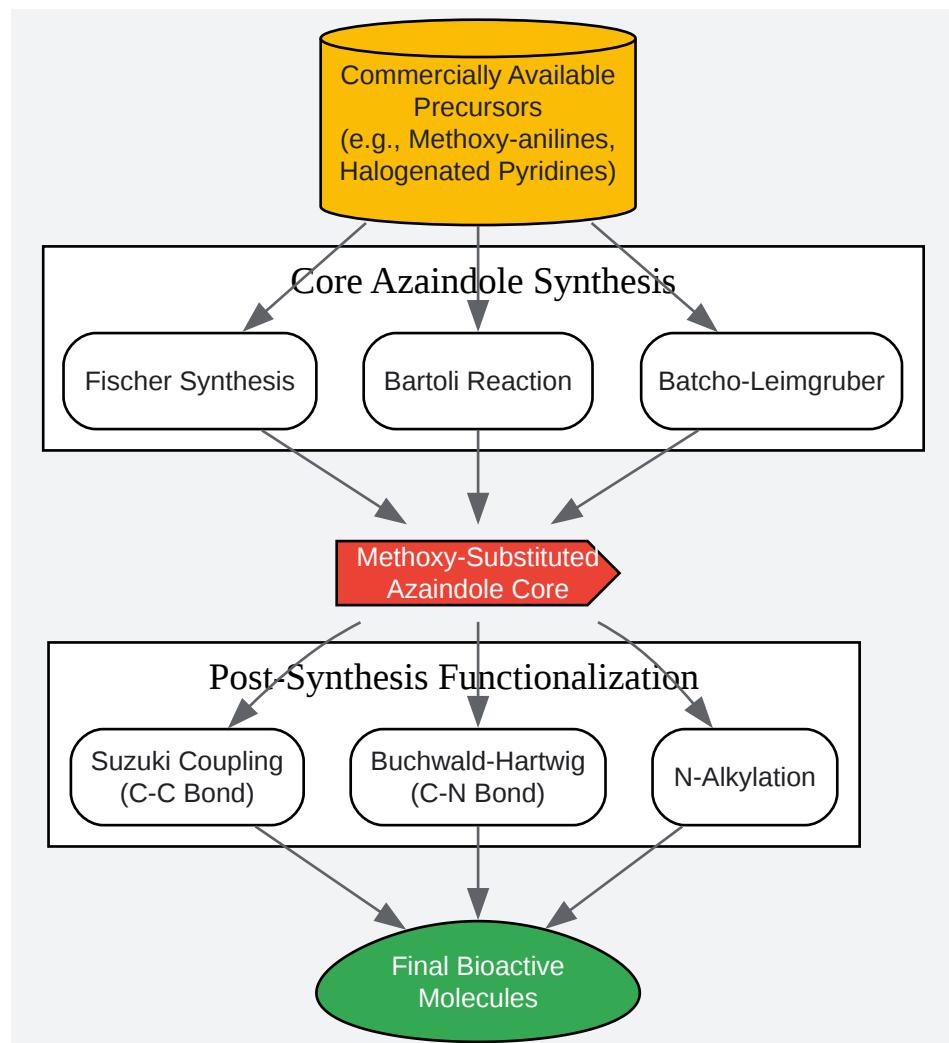
The human kinome, comprising over 500 protein kinases, is a primary focus of modern drug discovery.[8] Azaindole derivatives are exceptional candidates for kinase inhibition because the pyridine nitrogen and pyrrole N-H group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the natural ligand ATP.[2] Methoxy substitution further refines this interaction, influencing both potency and selectivity.

Mechanism of Action: Hinge Binding and Beyond

The primary mechanism involves competitive inhibition at the ATP-binding site. The azaindole core orients itself to engage with the backbone amide and carbonyl groups of the hinge residues. The substituents on the azaindole scaffold then explore adjacent hydrophobic pockets and solvent-exposed regions to achieve higher affinity and selectivity.

A methoxy group can enhance binding affinity through direct hydrogen bonding or by favorably altering the molecule's conformation and electronic profile to improve interactions elsewhere. For example, in the development of DYRK1A inhibitors, the presence of a methoxy group was found to be crucial for activity, whereas the corresponding hydroxyl substitution led to inhibition of a different kinase, c-Raf.[9] This highlights the subtle yet powerful influence of this functional group.





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